molecular formula C15H22N2O2 B2713123 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea CAS No. 1351641-75-2

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea

Cat. No.: B2713123
CAS No.: 1351641-75-2
M. Wt: 262.353
InChI Key: RWTWYJFXTZNJIB-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclohexyl group, a hydroxyethyl group, and a phenylurea moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea typically involves the reaction of cyclohexylamine with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone derivative.

    Reduction: The phenylurea moiety can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea serves as a building block for synthesizing more complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating substituted urea derivatives.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or modulator. Studies have shown its potential in influencing the activity of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes . The compound's interaction with biological targets suggests it could be used to develop therapeutic agents aimed at treating inflammation-related diseases.

Medicine

This compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated its efficacy in modulating enzyme activities associated with inflammatory pathways. For instance, it has been shown to decrease levels of pro-inflammatory cytokines, suggesting potential applications in conditions such as rheumatoid arthritis and acute pancreatitis .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating products that require specific reactivity or stability.

Data Tables

Application AreaSpecific UsesMechanism of Action
ChemistrySynthesis of complex organic moleculesSubstitution reactions
BiologyEnzyme inhibition/modulationInteraction with sEH
MedicineAnti-inflammatory agentModulation of cytokine levels
IndustryProduction of specialty chemicalsUnique reactivity

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis. The compound was administered at varying doses, and results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing arthritis symptoms .

Case Study 2: Enzyme Modulation

In another study focusing on soluble epoxide hydrolase inhibition, researchers found that this compound effectively reduced sEH activity in vitro. This reduction led to decreased production of pro-inflammatory mediators, highlighting the compound's role in modulating inflammatory pathways and supporting its use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and phenylurea groups play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

  • Cyclohexyldiethanolamine
  • Phenyl-diethanolamine
  • m-Tolyl-diethanolamine

Comparison: 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea stands out due to its unique combination of a cyclohexyl group, a hydroxyethyl group, and a phenylurea moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenylurea group enhances its potential as an enzyme inhibitor, while the cyclohexyl group contributes to its stability and lipophilicity.

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea is a compound belonging to the class of substituted ureas, characterized by its unique structure that includes a cyclohexyl group, a hydroxyethyl moiety, and a phenyl group. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound reflects its complex structure, which is crucial for its biological activity. The urea functional group (–NH–C(=O)–NH–) facilitates interactions with biological molecules.

Research indicates that this compound exhibits anti-inflammatory properties by modulating enzyme activities and influencing biological pathways. Its interactions with specific molecular targets can lead to:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes involved in inflammatory processes.
  • Alteration of Metabolic Pathways: By interacting with receptors or enzymes, it may affect the metabolism of various substrates within the body.

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro. The specific mechanisms involve:

  • Inhibition of Pro-inflammatory Cytokines: It potentially lowers the levels of cytokines such as TNF-alpha and IL-6.
  • Modulation of NF-kB Pathway: This pathway is crucial for regulating immune response and inflammation.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound indicate potential antitumor activity. In vitro studies suggest:

  • IC50 Values: The compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example:
    • Against Hep-2 cells: IC50 = 15 µM
    • Against P815 cells: IC50 = 20 µM

These results indicate that further exploration into its antitumor properties could be warranted.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other substituted ureas:

Compound NameStructure FeaturesUnique Characteristics
1-(2-Hydroxyethyl)-3-phenylureaLacks cyclohexyl substituentSimpler structure, potentially different biological activity
N-Cyclohexyl-N'-phenylureaSimilar urea linkage but different substituentsExhibits different solubility and reactivity properties
1-Benzyl-3-(4-chlorophenyl)ureaContains a benzyl group instead of cyclohexylMay have enhanced biological activity due to halogen effects

The structural configuration of this compound allows for distinct interactions within biological systems, making it a compound of interest for pharmaceutical development.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various experimental models:

  • In Vitro Studies on Inflammation: In a controlled laboratory setting, treatment with this compound resulted in significant reductions in inflammatory markers in cultured cells exposed to lipopolysaccharides (LPS).
  • Antitumor Activity Assessment: A study involving murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to controls, suggesting its potential as an adjunct therapy in cancer treatment.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14(12-7-3-1-4-8-12)11-16-15(19)17-13-9-5-2-6-10-13/h2,5-6,9-10,12,14,18H,1,3-4,7-8,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWYJFXTZNJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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